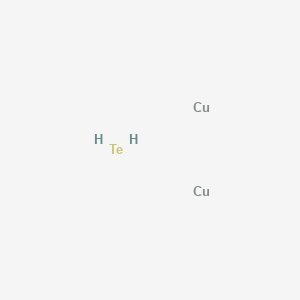
Dicopper tellane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicopper tellane can be synthesized through several methods, including direct combination of elemental copper and tellurium under high-temperature conditions. Another common method involves the reduction of copper salts in the presence of tellurium compounds. For instance, the reduction of copper(II) sulfate with sodium tellurite in an aqueous solution can yield this compound.
Industrial Production Methods
Industrial production of this compound often involves the recovery of tellurium from copper anode slime, a by-product of the copper electrorefining process. The tellurium is then combined with copper through high-temperature smelting or electrochemical methods to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Dicopper tellane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper tellurite and copper tellurate.
Reduction: It can be reduced back to elemental copper and tellurium.
Substitution: this compound can participate in substitution reactions where tellurium is replaced by other chalcogens like sulfur or selenium.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide under elevated temperatures.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.
Substitution: Reactions often occur in the presence of other chalcogenides under controlled temperature and pressure conditions.
Major Products
Oxidation: Copper tellurite (CuTeO3) and copper tellurate (CuTeO4).
Reduction: Elemental copper and tellurium.
Substitution: Copper sulfide (CuS) or copper selenide (CuSe).
Scientific Research Applications
Dicopper tellane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of thermoelectric materials, photovoltaic cells, and as an additive in metallurgy to improve the mechanical properties of metals
Mechanism of Action
The mechanism of action of dicopper tellane involves its ability to interact with various molecular targets through its copper and tellurium atoms. In catalytic processes, the copper atoms often serve as active sites for the adsorption and activation of reactants. The tellurium atom can modulate the electronic properties of the copper centers, enhancing their reactivity. In biological systems, this compound can generate reactive oxygen species (ROS) that can damage microbial cell membranes, leading to its antimicrobial effects .
Comparison with Similar Compounds
Dicopper tellane can be compared with other metal tellurides, such as:
Copper sulfide (CuS): Similar in structure but contains sulfur instead of tellurium. Copper sulfide is widely used in photovoltaic cells and as a catalyst.
Copper selenide (CuSe): Contains selenium instead of tellurium and is used in thermoelectric materials and as a semiconductor.
Silver telluride (Ag2Te): Contains silver instead of copper and is known for its high electrical conductivity and use in thermoelectric devices .
This compound is unique due to the specific electronic interactions between copper and tellurium, which can result in distinct catalytic and electronic properties not observed in other metal tellurides.
Properties
Molecular Formula |
Cu2H2Te |
|---|---|
Molecular Weight |
256.7 g/mol |
IUPAC Name |
copper;tellane |
InChI |
InChI=1S/2Cu.H2Te/h;;1H2 |
InChI Key |
KGHKZATYFJHRFL-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[TeH2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















